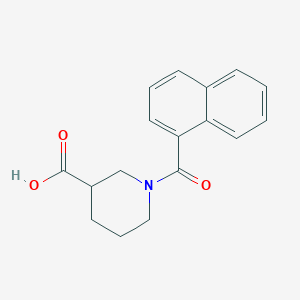

1-(Naphthalene-1-carbonyl)piperidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(naphthalene-1-carbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-16(18-10-4-7-13(11-18)17(20)21)15-9-3-6-12-5-1-2-8-14(12)15/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSKNHMJQAGCOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC=CC3=CC=CC=C32)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675552 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-(Naphthalene-1-carbonyl)piperidine-3-carboxylic acid typically involves the reaction of naphthalene-1-carbonyl chloride with piperidine-3-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(Naphthalene-1-carbonyl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Naphthalene-1-carbonyl)piperidine-3-carboxylic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Naphthalene-1-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituent | Molecular Formula | MW | Key Properties | Applications |

|---|---|---|---|---|---|

| 1-(Naphthalene-1-carbonyl)piperidine-3-COOH | Naphthalene carbonyl | C₁₇H₁₅NO₃ | 281.31 | High hydrophobicity, π-stacking | Kinase inhibitors, GPCR modulators |

| 1-(Naphthalene-1-sulfonyl)piperidine-3-COOH | Naphthalene sulfonyl | C₁₆H₁₅NO₄S | 327.38 | Strong acidity (pKa ~1–2) | Protease inhibitors |

| 1-(Furan-2-carbonyl)piperidine-3-COOH | Furan carbonyl | C₁₁H₁₃NO₄ | 223.23 | Moderate polarity, heteroaromatic | Antimicrobial agents |

| 1-(6-Chloropyrimidin-4-yl)piperidine-3-COOH | Chloropyrimidine | C₁₀H₁₁ClN₃O₂ | 241.67 | Halogenated H-bond acceptor | Antiviral/anticancer agents |

| 1-Acetylpiperidine-3-COOH | Acetyl | C₈H₁₃NO₃ | 171.19 | High solubility, low steric hindrance | Nootropic intermediates |

Research Findings and Implications

- Hydrophobicity and Binding : Naphthalene-containing derivatives exhibit enhanced binding to hydrophobic protein pockets, as seen in kinase inhibitors .

- Acidity Modulation : Sulfonyl and nitro groups (e.g., 1-(3-Nitrobenzenesulfonyl)piperidine-3-COOH) significantly lower carboxylic acid pKa, improving ionic interactions in aqueous environments .

- Metabolic Stability : Fluorinated analogs (e.g., 1-Boc-3-fluoropiperidine-3-COOH) resist oxidative degradation, extending half-life in vivo .

Biological Activity

1-(Naphthalene-1-carbonyl)piperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anticancer, and potential anti-inflammatory properties, supported by various research findings and case studies.

1. Antimicrobial Activity

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits promising antibacterial and antifungal activities. In vitro studies have demonstrated its effectiveness against several strains of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents. The compound's mechanism of action involves the inhibition of specific enzymes crucial for microbial survival, thereby disrupting essential biological processes in pathogens.

Case Study: Efficacy Against Pathogens

A notable study evaluated the compound's activity against resistant strains of bacteria. The minimum inhibitory concentrations (MICs) were found to be competitive with established antimicrobial agents. For instance, the compound showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to those of conventional antibiotics.

2. Anticancer Activity

Mechanism of Action in Cancer Cells

The anticancer properties of this compound have been investigated in various cancer cell lines. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death. Studies involving breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that the compound exhibited lower IC50 values compared to standard chemotherapeutics like 5-Fluorouracil .

Research Findings

In comparative studies, this compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells. The selectivity index indicated a favorable therapeutic window, suggesting its potential for further development in cancer therapies.

3. Anti-inflammatory Potential

Investigation into Inflammatory Disorders

The compound is also being explored for its potential use in treating inflammatory disorders. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions it as a promising candidate for conditions such as rheumatoid arthritis and inflammatory bowel disease.

4. Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity | Comparison |

|---|---|---|---|

| N-(pyridin-2-ylmethyl)furan-2-carboxamide | Pyridine Structure | Antibacterial | Similar activity but less effective against resistant strains |

| N-(2,4-dimethoxypyrimidin-5-yl)thiophene-2-carboxamide | Thiophene Structure | Antifungal | Exhibits different reactivity due to thiophene ring |

This table illustrates how variations in structure can influence biological activity.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structural identity of 1-(Naphthalene-1-carbonyl)piperidine-3-carboxylic acid?

- Methodological Answer : The compound’s structure can be validated using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, the naphthalene moiety’s aromatic protons and carbonyl groups can be identified via distinct NMR chemical shifts (δ 7.5–8.5 ppm for aromatic protons and ~170 ppm for carbonyl carbons in ¹³C NMR). IR spectroscopy can confirm the presence of carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and amide carbonyl (C=O stretch ~1650–1750 cm⁻¹). HRMS provides precise molecular weight confirmation (e.g., C₁₇H₁₇NO₃ requires exact mass 295.1208) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety measures include:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks, as naphthalene derivatives may release volatile components .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols.

- First Aid : Immediate rinsing with water for 15 minutes upon skin/eye contact, followed by medical consultation .

Q. How can researchers synthesize this compound, and what are common precursors?

- Methodological Answer : A typical synthesis involves coupling naphthalene-1-carbonyl chloride with piperidine-3-carboxylic acid derivatives. Key steps:

Activation : React naphthalene-1-carbonyl chloride with a coupling agent (e.g., HATU or DCC) in anhydrous dichloromethane (DCM) under nitrogen.

Amide Formation : Add piperidine-3-carboxylic acid and a base (e.g., triethylamine) to the activated intermediate.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .

Advanced Research Questions

Q. What analytical methods are suitable for detecting this compound in biological or environmental matrices?

- Methodological Answer : For trace analysis:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids (e.g., plasma) or water samples.

- Instrumentation : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Quantitation can be achieved using deuterated internal standards to correct for matrix effects .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer : Discrepancies may arise from variations in:

- Assay Conditions : Standardize protocols (e.g., cell culture media, incubation time, and temperature).

- Model Systems : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) or in vivo models (rodents vs. zebrafish).

- Dose-Response Relationships : Perform meta-analysis to identify activity trends across concentrations. Cross-validate findings using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .

Q. What strategies optimize the synthetic yield of this compound under varying catalytic conditions?

- Methodological Answer : Yield optimization can involve:

- Catalyst Screening : Test palladium-based catalysts (e.g., Pd/C) for coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene).

- Temperature Control : Use microwave-assisted synthesis for rapid heating and reduced side reactions.

- Reaction Monitoring : Track progress via thin-layer chromatography (TLC) or in situ IR spectroscopy to terminate reactions at peak yield .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s pharmacological profile?

- Methodological Answer : SAR strategies include:

- Scaffold Modification : Introduce substituents to the naphthalene ring (e.g., electron-withdrawing groups at C-2) or piperidine nitrogen (e.g., alkylation).

- Bioisosteric Replacement : Substitute the carboxylic acid with a tetrazole or sulfonamide group to enhance bioavailability.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

Data Contradiction Analysis

Q. Why do toxicity studies of naphthalene derivatives show conflicting results, and how can these be addressed?

- Methodological Answer : Contradictions may stem from:

- Exposure Duration : Acute vs. chronic toxicity models (e.g., 24-hour vs. 28-day studies).

- Metabolic Differences : Species-specific cytochrome P450 activity (e.g., murine vs. human liver microsomes).

- Endpoint Selection : Measure multiple biomarkers (e.g., oxidative stress via glutathione levels, genotoxicity via comet assay). Harmonize protocols using OECD or EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.